(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester

Description

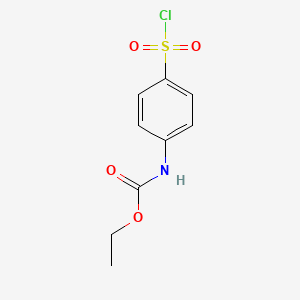

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester is a synthetic carbamate derivative characterized by a phenyl ring substituted with a chlorosulfonyl (-SO₂Cl) group at the para position and an ethyl carbamate (-O-CO-NH₂) moiety. The chlorosulfonyl group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the carbamate group contributes to its stability and bioavailability .

Properties

IUPAC Name |

ethyl N-(4-chlorosulfonylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-7-3-5-8(6-4-7)16(10,13)14/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJQSTNYYPTNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943546 | |

| Record name | Ethyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21208-62-8 | |

| Record name | NSC82989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester typically involves the reaction of 4-chlorosulfonylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

4-Chlorosulfonylphenyl isocyanate+Ethanol→(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the by-products.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.

Scientific Research Applications

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester, also known as Carbamic acid, N-[4-(chlorosulfonyl)phenyl]-, ethyl ester, is an organic compound with the CAS number 21208-62-8 . It has significant applications in chemistry and industry, characterized by a chlorosulfonyl group attached to a phenyl ring connected to a carbamic acid ethyl ester moiety. It serves as a valuable intermediate in synthesizing complex molecules and specialty chemicals.

Scientific Research Applications

This compound is used across various scientific disciplines:

- Chemistry It serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals. The chlorosulfonyl group's electrophilic nature allows it to undergo nucleophilic substitution reactions with compounds like amines and alcohols to form stable covalent bonds.

- Biology The compound can modify biomolecules like proteins and peptides to study their structure and function. It can interact with biological molecules such as enzymes by forming covalent bonds with active site residues, potentially inhibiting their activity.

- Industry It is used to produce specialty chemicals like dyes and pigments and to develop new materials with unique properties.

Organic Synthesis

4-(Chlorosulfonyl)phenyl ethyl carbonate is employed in organic synthesis due to the reactivity of its chlorosulfonyl group, which facilitates the creation of complex structures.

Drug Development

The compound is explored in drug development for its potential biological activities. Sulfonamide-containing compounds, such as derivatives of carbamic acid esters, have demonstrated antitumor activities against cancer cell lines, including liver, breast, and colon cancer cells. These compounds may act as reversible or irreversible inhibitors of key enzymes involved in cancer metabolism or modulate receptor activity, particularly those involved in cell proliferation and apoptosis.

Polymer Chemistry

4-(Chlorosulfonyl)phenyl ethyl carbonate is also used in polymer chemistry.

Antimicrobial Applications

4-(Chlorosulfonyl)phenyl ethyl carbonate exhibits antimicrobial properties and can inhibit the growth of various microorganisms by interfering with microbial cell processes, such as enzyme inhibition or disruption of cellular signaling pathways.

Other potential applications

Mechanism of Action

The mechanism of action of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester involves its ability to react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is primarily due to the presence of the electrophilic chlorosulfonyl group, which can undergo nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.

Comparison with Similar Compounds

Ethyl (4-chloro-2-fluorophenyl)carbamate

- Structure : Phenyl ring with -Cl (para) and -F (ortho) substituents, linked to an ethyl carbamate.

- Key Differences: The absence of a sulfonyl group reduces electrophilicity compared to the chlorosulfonyl analog.

- Activity : Demonstrated in cholinesterase inhibition studies but with lower potency than dimethylcarbamates .

p-Nitrophenyl Carbamic Acid Ethyl Ester

[3-(Diethoxy-phosphate)-4,4,4-trifluoro-butyl]-carbamic Acid Ethyl Ester

- Structure : Aliphatic chain with trifluoromethyl and phosphate groups, terminating in an ethyl carbamate.

- Key Differences : The aliphatic backbone and phosphate group enhance lipid solubility and metabolic stability compared to aryl carbamates.

- Activity : Evaluated for antiacetylcholinesterase activity; phosphate substituents improve binding affinity to enzyme active sites .

Pharmacological and Toxicological Profiles

Key Findings:

Substituent Effects: Electron-withdrawing groups (-SO₂Cl, -NO₂) increase reactivity but may reduce metabolic stability . Fluorine and chlorine atoms enhance lipophilicity and receptor binding .

Activity Trends :

- Dimethylcarbamates (e.g., physostigmine analogs) show stronger cholinesterase inhibition than ethyl or phenyl carbamates .

- Quaternary ammonium salts derived from aryl carbamates exhibit higher activity than tertiary bases .

Toxicity: Simple ethyl carbamate (urethane) is carcinogenic due to vinyl compound formation during metabolism, a risk mitigated in substituted analogs like this compound .

Biological Activity

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester, with the CAS number 21208-62-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C10H12ClN2O4S

- Molecular Weight : 292.73 g/mol

- IUPAC Name : Ethyl (4-chlorosulfonylphenyl)carbamate

Antitumor Activity

Recent studies have indicated that compounds containing sulfonamide moieties exhibit significant antitumor activities. For instance, derivatives of carbamic acid esters have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. In particular, compounds with similar structures have demonstrated superior efficacy compared to conventional chemotherapeutics like Cisplatin .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The sulfonamide group may facilitate binding to enzymes or receptors involved in tumor progression. The mechanism may involve:

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of key enzymes involved in cancer metabolism.

- Receptor Modulation : It may modulate receptor activity, particularly those involved in cell proliferation and apoptosis.

Case Studies and Experimental Data

- Anticancer Screening : A study evaluating a series of sulfonamide derivatives reported that certain compounds exhibited remarkable antitumor activity against multiple cell lines. The compounds were assessed using standard assays for cytotoxicity and their IC50 values were determined, highlighting their potential as therapeutic agents .

- Comparative Analysis : When compared to other sulfonamide-containing compounds, this compound displayed unique reactivity patterns and biological profiles. For example, it was noted that modifications in the aromatic ring could significantly enhance or diminish biological activity .

- Synergistic Effects : Some studies suggested that hybrid compounds combining sulfonamide structures with other pharmacophores could exhibit synergistic effects, enhancing their overall therapeutic potential .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling chlorosulfonylphenyl isocyanate with ethanol under anhydrous conditions. Optimization may include controlling reaction temperature (0–5°C to minimize side reactions) and using catalysts like triethylamine to enhance nucleophilic substitution at the sulfonyl chloride group. Parallel routes for analogous carbamates (e.g., Fenoxycarb ) suggest solvent selection (e.g., dichloromethane) and stoichiometric ratios (1:1.2 for isocyanate:alcohol) improve yields. Purity can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies ester protons (δ 1.2–1.4 ppm for CH3) and sulfonyl chloride protons (δ 7.8–8.2 ppm for aromatic CH). C NMR confirms carbonyl (C=O, ~155 ppm) and sulfonyl (SO2, ~60 ppm) groups.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .

- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1370/1170 cm (sulfonyl S=O) validate functional groups.

Q. How does pH and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability studies (accelerated degradation at 40°C/75% RH) show hydrolysis of the ester group in acidic/basic conditions (pH <3 or >10). Neutral buffers (pH 6–8) and inert atmospheres (N2) reduce degradation. Lyophilization or storage at –20°C in amber vials is recommended for long-term stability .

Q. What are the key reactivity patterns of this compound in nucleophilic environments?

- Methodological Answer : The chlorosulfonyl group undergoes nucleophilic substitution with amines (e.g., forming sulfonamides) or thiols. Reactivity can be modulated by solvent polarity (DMF enhances nucleophilicity) and temperature (room temp for primary amines, reflux for aromatic amines). Competition between sulfonyl chloride and carbamate ester reactivity requires selective protection strategies .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on the carcinogenic potential of carbamate esters?

- Methodological Answer : Conflicting toxicological data (e.g., ethyl vs. butyl carbamates ) necessitate metabolic profiling. In vitro assays (microsomal S9 fractions) can identify mutagenic metabolites (e.g., vinyl epoxides from ethyl carbamates ). Comparative genomic analysis (e.g., Ames test with TA100 strains) and in vivo tumorigenicity studies (rodent models, 18–24 months) should follow OECD guidelines to validate thresholds .

Q. What strategies improve sensitivity in detecting trace degradation products during stability testing?

- Methodological Answer : LC-MS/MS (Q-TOF) with electrospray ionization (ESI+) achieves ppb-level detection. Degradation products (e.g., 4-chlorosulfonyl aniline from hydrolysis) can be quantified using deuterated internal standards. For non-volatile byproducts, HILIC columns improve retention .

Q. How does the chlorosulfonyl moiety influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group directs electrophilic substitution to the meta position. Pd-catalyzed Suzuki couplings (aryl boronic acids) show higher yields at the sulfonyl-bearing ring compared to the carbamate ring. DFT calculations (B3LYP/6-31G*) predict activation barriers for competing pathways .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of acetylcholinesterase (PDB: 1ACJ) or sulfotransferases identifies binding affinities. MD simulations (GROMACS, 100 ns) assess stability of ligand-protein complexes. QSAR models trained on carbamate libraries prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity between in vitro and in vivo studies?

- Methodological Answer : Species-specific metabolism (e.g., cytochrome P450 isoform activity) may explain differences. Interspecies extrapolation requires allometric scaling (body surface area) and PBPK modeling. For example, carbamic acid ethyl ester’s carcinogenicity in mice but not rats highlights the need for humanized liver chimeric models to assess human relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.